G-Quadruplex DNA Binding: 3,6-Regioisomeric Scaffold Outperforms 2,6,9 and 2,7,9 Alternatives
The 3,6-diamino substitution pattern—the defining structural feature of 2-ethoxyacridine-3,6-diamine—is embedded in the 3,6,9-trisubstituted acridine scaffold that computational modeling identifies as the superior regioisomer for human G-quadruplex DNA binding. Read et al. (2001) calculated relative binding energies for three regioisomeric series and found that 3,6,9-acridines achieved the highest calculated binding energies (lowest E_bind values) to the human intramolecular G-quadruplex structure compared with the corresponding 2,6,9 and 2,7,9 regioisomers [1]. This modeling result was experimentally validated by surface plasmon resonance (SPR), which confirmed that equilibrium binding constants for quadruplex DNA correlated with the computational ranking order and that 3,6-disubstituted and 3,6,9-trisubstituted compounds showed reduced duplex DNA binding compared with alternative regioisomers [1]. A subsequent independent review confirmed that 3,6,9-acridines show higher G4 affinity and selectivity versus duplex DNA, with the prototypical 3,6,9-trisubstituted ligand BRACO-19 exhibiting a human telomeric G4 association constant Kₐ = 1.6 × 10⁷ M⁻¹ and a telomerase IC₅₀ of 0.06 μM [2]. The 2-ethoxy-3,6-diamino substitution pattern places the ethoxy group at position 2 and amino groups at positions 3 and 6, geometrically aligning with the 3,6-disubstituted core that forms the foundation of this validated G4-targeting pharmacophore.
| Evidence Dimension | Calculated relative binding energy to human G-quadruplex DNA |
|---|---|
| Target Compound Data | 3,6,9-trisubstituted acridine scaffold (incorporates 3,6-diamino core): lowest E_bind values among three regioisomeric series tested [1] |
| Comparator Or Baseline | 2,6,9-trisubstituted acridine scaffold: higher (less favorable) E_bind values; 2,7,9-trisubstituted acridine scaffold: intermediate E_bind values [1] |
| Quantified Difference | 3,6,9-regioisomers ranked #1 in calculated binding energy among all three scaffold series; BRACO-19 (3,6,9-trisubstituted) Kₐ = 1.6 × 10⁷ M⁻¹, telomerase IC₅₀ = 60 nM [1][2] |
| Conditions | Computational modeling (molecular mechanics/Poisson-Boltzmann) validated by surface plasmon resonance on immobilized human telomeric G-quadruplex DNA; in vitro telomerase TRAP assay [1][2] |
Why This Matters
For procurement decisions in G-quadruplex-targeted drug discovery or chemical biology, the 3,6-diamino regioisomer is mechanistically non-substitutable because alternative regioisomers (2,6,9; 2,7,9) yield inferior binding energies and reduced quadruplex-versus-duplex selectivity.
- [1] Read MA, Wood AA, Harrison JR, Gowan SM, Kelland LR, Dosanjh HS, Neidle S. Structure-based design of selective and potent G quadruplex-mediated telomerase inhibitors. Proc Natl Acad Sci USA. 2001;98(9):4844-4849. doi:10.1073/pnas.081560598 View Source
- [2] Pirota V, Doria F. Acridines. In: Annual Reports in Medicinal Chemistry. Elsevier; 2020. Chapter 4.1. Available at: https://www.sciencedirect.com/topics/neuroscience/acridine View Source
